molecular formula C72H14O2 B1661922 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester CAS No. 160848-22-6

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester

Cat. No. B1661922
M. Wt: 910.9
InChI Key: FIGVSQKKPIKBST-UHFFFAOYSA-N
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Description

This compound, also known as PCBM, is a solubilized version of the buckminsterfullerene, C60 . It is one of the most commonly used electron-accepting materials in organic photovoltaic devices .


Molecular Structure Analysis

The molecular formula of this compound is C72H14O2 . It is a derivative of fullerene, a molecule composed entirely of carbon, in the form of a hollow sphere, ellipsoid, tube, and many other shapes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 911 g/mol . The HOMO (Highest Occupied Molecular Orbital) level is -6.1 eV, and the LUMO (Lowest Unoccupied Molecular Orbital) level is -3.7 eV .

Scientific Research Applications

Electrophysical Properties

  • Synthesis and Comparison with [60]PCBM : Methyl 3′-(dimethoxyphosphoryl)-3′H-cyclopropa1,9[5,6]fullerene-3′-carboxylate was synthesized and its electrophysical properties were studied in comparison with methyl 4-{3′-phenyl-3′H-cyclopropa1,9[5,6]fullerene-3′-yl}butanoate ([60]PCBM) (Torosyan et al., 2018).

Synthesis and Chemical Properties

  • Synthesis via Cyclopropanation : 3′H-Cyclopropa1,9[5,6]fullerene-3′-carboxylic acid can be effectively synthesized through the cyclopropanation of fullerene C60 with specific sulfonium ylides (Nikolaev et al., 2016).

Applications in Solar Cells

  • Improving Photovoltaic Stability : This compound's molecular interaction with other materials in the context of organic solar cells has shown to improve long-term stability and performance of such devices (Hilal & Han, 2018).

Fullerene Derivatives and Film Formation

  • Preparation of Amphiphilic Fullerene Derivatives : Various derivatives, including amphiphilic ones, were prepared by functionalizing fullerene-C60 with malonate or bis-malonate derivatives. This process included the use of cyclopropafullerene (Felder et al., 2002).

Interface Chemistry in Organic Solar Cells

  • Influence on Stability and Performance : The interaction of this compound with graphene oxide and other materials in organic solar cells has a significant impact on the stability and performance of these devices (Hilal & Han, 2018).

Electron Transport and Photovoltaics

  • Role in Charge Separation : The interfacial energetics of this compound in organic donor/acceptor blend films are crucial for the separation of charge transfer states into dissociated charge carriers, affecting the efficiency of photovoltaic cells (Shoaee et al., 2010).

Safety And Hazards

The compound is subject to reporting under certain regulations for significant new uses . These include protection in the workplace, industrial, commercial, and consumer activities, and release to water .

Future Directions

Given its role in organic photovoltaic devices, the future research directions for this compound could involve improving its efficiency in these devices and exploring other potential applications in the field of organic electronics .

properties

CAS RN

160848-22-6

Product Name

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester

Molecular Formula

C72H14O2

Molecular Weight

910.9

InChI

InChI=1S/C72H14O2/c1-74-11(73)8-5-9-70(10-6-3-2-4-7-10)71-66-58-50-40-30-22-14-12-13-16-20-18(14)26-34-28(20)38-32-24(16)25-17(13)21-19-15(12)23(22)31-37-27(19)35-29(21)39-33(25)43-42(32)52-46(38)56-48(34)54(44(50)36(26)30)62(66)64(56)68-60(52)61-53(43)47(39)57-49(35)55-45(37)51(41(31)40)59(58)67(71)63(55)65(57)69(61)72(68,70)71/h2-4,6-7H,5,8-9H2,1H3

InChI Key

FIGVSQKKPIKBST-UHFFFAOYSA-N

SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1

Canonical SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester
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3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester
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3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester
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3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester
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3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester
Reactant of Route 6
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3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester

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